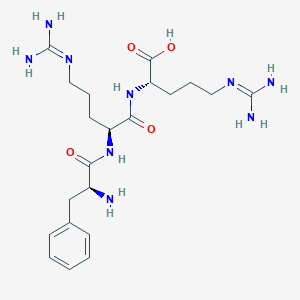

H-Phe-Arg-Arg-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDIENNKWVXJMX-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164536 | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150398-22-4 | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150398224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification of H Phe Arg Arg Oh

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Phe-Arg-Arg-OH

Solid-phase peptide synthesis (SPPS) is a widely utilized technique for the synthesis of peptides like this compound. In SPPS, the peptide chain is incrementally assembled on an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing. oxfordglobal.comproteogenix.science

The presence of two consecutive arginine residues in this compound makes it an arginine-rich sequence, which is known to pose several challenges during Fmoc-based SPPS. A primary concern is the tendency of such sequences to aggregate. This aggregation is driven by the formation of intermolecular hydrogen bonds between the growing peptide chains, which can hinder both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid. peptide.com This can lead to incomplete reactions and the generation of deletion sequences, ultimately lowering the purity and yield of the final peptide.

Strategies to mitigate aggregation in sequences like this compound include:

Use of Chaotropic Salts: The addition of salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks and reduce aggregation. peptide.com

Elevated Temperatures: Performing coupling reactions at higher temperatures can help to break up aggregates and improve reaction kinetics. peptide.com

Specialized Solvents: Utilizing solvents such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can enhance the solvation of the peptide-resin and minimize aggregation. peptide.com

Low-Loading Resins: Employing resins with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular interactions.

The selection of an appropriate coupling reagent is critical for the efficient synthesis of this compound, particularly due to the sterically hindered nature of the arginine side chain. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts. jpt.com For arginine-rich peptides, uronium salt-based reagents are often preferred due to their high reactivity and ability to minimize side reactions.

| Coupling Reagent Class | Examples | Key Characteristics for this compound Synthesis |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt or OxymaPure to suppress racemization. Can be effective but may require longer reaction times for hindered couplings. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient but can be more expensive. |

| Uronium Salts | HBTU, HATU, HCTU, COMU | Generally provide rapid and efficient coupling. peptide.comcreative-peptides.com HATU is particularly effective for difficult couplings. peptide.combachem.com COMU is a safer and highly efficient alternative. bachem.comacs.org |

To further optimize the synthesis, a "double coupling" strategy may be employed for the arginine residues. This involves repeating the coupling step to ensure the reaction proceeds to completion, which can be particularly beneficial for sterically hindered amino acids. biotage.com

Proper side-chain protection is essential to prevent unwanted side reactions during peptide synthesis.

For Phenylalanine , the benzyl (B1604629) side chain is generally non-reactive and does not require a protecting group in standard Fmoc-SPPS.

For Arginine , the guanidinium (B1211019) group is highly basic and nucleophilic, necessitating robust protection. In Fmoc-based synthesis, sulfonyl-based protecting groups are commonly used.

| Arginine Protecting Group | Key Features | Cleavage Conditions |

| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Requires strong acid for removal, potentially leading to side reactions. | Prolonged treatment with high concentrations of TFA. thermofisher.comnih.gov |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | More acid-labile than Mtr, but can still require extended cleavage times, especially with multiple Arg residues. thermofisher.compeptide.com | Moderate to strong TFA concentrations. peptide.com |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | The most commonly used protecting group for Arginine in Fmoc-SPPS. nih.govmdpi.com It is more acid-labile than Pmc, allowing for more efficient deprotection with reduced risk of side reactions. thermofisher.compeptide.com | Cleaved with standard TFA cocktails. thermofisher.com |

Given the presence of two arginine residues in this compound, the use of the Pbf protecting group is highly recommended to ensure efficient and clean deprotection. thermofisher.com

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).

Due to the presence of arginine residues, a standard cleavage cocktail for this compound would consist of TFA with a combination of "scavengers." These scavengers are nucleophilic agents that trap the reactive cationic species generated during the deprotection of the Pbf groups, thereby preventing them from reacting with and modifying the peptide.

A common cleavage cocktail for peptides containing arginine is "Reagent R," which is particularly effective for sulfonyl-protected arginine. peptide.com

| Cleavage Cocktail Component | Purpose |

| TFA (Trifluoroacetic Acid) | Strong acid for cleavage and deprotection. |

| Thioanisole | Scavenger to protect against re-attachment of protecting groups. peptide.com |

| 1,2-Ethanedithiol (EDT) | Scavenger. peptide.com |

| Anisole | Scavenger. peptide.com |

For peptides with multiple arginine residues, extended cleavage times may be necessary to ensure complete removal of the Pbf groups. researchgate.net A general guideline is to allow for the standard cleavage time plus an additional hour for each arginine residue. researchgate.net

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method where the peptide is synthesized while dissolved in a solvent. neulandlabs.com Unlike SPPS, the intermediates at each step are purified before proceeding to the next coupling reaction. neulandlabs.com

For a short peptide like this compound, LPPS offers the advantage of producing a very high-purity product, as impurities can be removed at each stage. proteogenix.scienceneulandlabs.com This method is particularly well-suited for the synthesis of short peptides up to 20 amino acids in length. proteogenix.science

The synthesis would proceed in a stepwise manner, starting from the C-terminal arginine and sequentially adding the next protected amino acid. After each coupling step, the product would be isolated and purified, typically through extraction or crystallization, before the N-terminal protecting group is removed for the next coupling reaction. While more labor-intensive than SPPS, LPPS can be advantageous for producing high-quality this compound, especially for applications requiring high purity. proteogenix.scienceneulandlabs.com

Sustainable and Green Chemistry Innovations in this compound Synthesis

The conventional methods of peptide synthesis, particularly SPPS, are known for generating significant amounts of chemical waste, primarily from the use of large volumes of solvents and reagents. advancedchemtech.comacs.org This has prompted a move towards more sustainable and "green" chemistry approaches.

Key areas of innovation in green peptide synthesis applicable to this compound include:

Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally friendly alternatives is a major focus. advancedchemtech.comacs.org Research has explored the use of solvents like N-octyl pyrrolidone (NOP) and propylene carbonate (PC). acs.orgrsc.org

Reduced Solvent Usage: Strategies to minimize solvent consumption include optimizing washing protocols and implementing "in-situ" Fmoc removal techniques that eliminate some washing steps. tandfonline.com

Atom Economy: Efforts are being made to improve the atom economy of peptide synthesis by moving from linear to convergent synthesis, where smaller peptide fragments are synthesized and then combined. advancedchemtech.com

Continuous Flow Synthesis: Continuous flow systems offer the potential to reduce waste and improve efficiency by allowing for precise control over reaction conditions and minimizing the use of excess reagents. oxfordglobal.comadvancedchemtech.com

These green chemistry principles are increasingly being adopted to make the synthesis of peptides like this compound more environmentally responsible. rsc.orgresearchgate.netrsc.org

Design and Synthesis of this compound Chemical Analogues

The tripeptide this compound serves as a foundational structure for the development of chemical analogues with modified properties. By systematically altering its constituent amino acids and terminal groups, researchers can design new molecules with enhanced stability, altered receptor-binding profiles, or novel functionalities. The synthesis of these analogues typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the precise incorporation of non-standard or modified amino acids into the peptide sequence. researchgate.netgoogle.com The rational design of such analogues focuses on two primary areas: stereochemical modifications and alterations to the N- and C-termini.

Stereochemical Modifications in this compound (e.g., D-Amino Acid Incorporations)

A key strategy in modifying peptide properties is the introduction of stereochemical changes, most commonly by substituting one or more of the naturally occurring L-amino acids with their D-enantiomers. wikipedia.org D-amino acids are isomers of L-amino acids that are not typically found in proteins synthesized by ribosomes. tandfonline.com Their incorporation into a peptide backbone can have profound effects on its three-dimensional structure and biological activity.

The primary rationale for incorporating D-amino acids is to increase the peptide's resistance to proteolytic degradation. tandfonline.com Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. A peptide containing a D-amino acid at a potential cleavage site is often less susceptible to enzymatic hydrolysis, thereby extending its biological half-life.

Furthermore, stereochemical changes can alter the peptide's conformation, which can in turn modify its binding affinity and selectivity for specific biological targets. Research on other Arg-containing peptides has demonstrated the significant impact of D-amino acid substitution. For instance, in studies of peptides containing the Arg-Gly-Asp (RGD) sequence, substituting L-amino acids with their D-counterparts resulted in dramatic changes in activity and receptor preference. nih.gov While replacing an L-Arg with a D-Arg had little effect on the peptide's ability to inhibit cell attachment, replacing L-Asp with D-Asp rendered the peptide completely inactive. nih.gov This highlights the critical role of specific residue stereochemistry in molecular recognition.

These studies establish that the strategic placement of D-amino acids can be a powerful tool to create analogues of this compound with fine-tuned biological activities. nih.gov

| Original Residue (L-Configuration) | Substituted Residue (D-Configuration) | Observed Effect on Activity | Inferred Rationale |

|---|---|---|---|

| Arg | D-Arg | No significant difference in inhibitory capacity. | The stereochemistry at this position is not critical for the specific receptor interaction studied. |

| Asp | D-Asp | Completely inactive peptide. | The specific conformation and orientation of the Asp side chain is essential for receptor binding. |

| Ser | D-Ser | Drastically reduced influence on vitronectin interaction but little effect on fibronectin interaction. | Alters the peptide's conformation, leading to differential selectivity between receptor subtypes. |

| Gly (achiral) | D-Ala | Completely inactive peptide. | The introduction of a methyl group with a specific stereochemistry disrupts the required backbone conformation for receptor binding. |

Rational Design of N-Terminal and C-Terminal Modifications in this compound

Modifying the N-terminal amino group of Phenylalanine and the C-terminal carboxyl group of Arginine is a common and effective strategy for creating peptide analogues with improved characteristics. These terminal groups are typically charged at physiological pH, and neutralizing these charges can significantly impact the peptide's stability and membrane permeability.

N-Terminal Modifications:

The free amino group at the N-terminus can be modified in several ways to enhance the properties of this compound analogues.

Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminal amine. This modification often increases the peptide's stability by making it resistant to degradation by aminopeptidases and can mimic the structure of naturally occurring proteins where the N-terminus is acetylated.

Lipidation: Attaching a fatty acid, such as palmitic acid, to the N-terminus creates a lipopeptide. This modification increases the hydrophobicity of the peptide, which can improve its ability to cross cell membranes and may enhance its interaction with membrane-bound targets.

Fmoc Group: The attachment of a fluorenylmethoxycarbonyl (Fmoc) group, a highly aromatic moiety, can favor peptide self-assembly through π-stacking interactions, potentially leading to the formation of nanostructured hydrogels. frontiersin.org

C-Terminal Modifications:

The C-terminal carboxyl group is also a frequent target for chemical modification.

Amidation: Converting the C-terminal carboxylic acid to a carboxamide is a common strategy. This modification neutralizes the negative charge, which can prevent degradation by carboxypeptidases and mimic the structure of many endogenous peptide hormones and neuropeptides that are naturally C-terminally amidated. frontiersin.org Amidation can also be crucial for biological activity, as the amide group may participate in key hydrogen bonding interactions with a receptor.

Esterification: The C-terminus can be esterified, for example, by adding a polyethylene glycol (PEG) chain. This modification can improve the solubility and stability of the peptide.

Fluorescent Labeling: A fluorescent group, such as 7-amino-4-methylcoumarin (AMC), can be attached to the C-terminus. This allows the peptide to be used as a probe in fluorescence-based assays to study enzyme activity or receptor binding.

| Terminal | Modification | Chemical Group Added | Primary Rationale |

|---|---|---|---|

| N-Terminus | Acetylation | Acetyl (CH₃CO-) | Neutralize charge, increase stability against aminopeptidases, mimic natural proteins. |

| N-Terminus | Lipidation | Fatty Acid (e.g., Palmitoyl) | Increase cell permeability and membrane interaction. |

| N-Terminus | Fmoc Attachment | Fluorenylmethoxycarbonyl | Promote self-assembly into nanostructures. |

| C-Terminus | Amidation | Amide (-CONH₂) | Neutralize charge, increase stability against carboxypeptidases, mimic native peptides. |

| C-Terminus | Esterification (PEGylation) | Polyethylene Glycol (PEG) | Improve stability and solubility. |

| C-Terminus | Fluorescent Labeling | 7-amino-4-methylcoumarin (AMC) | Enable use in fluorescence-based assays for tracking and quantification. |

Structural Characterization and Conformational Analysis of H Phe Arg Arg Oh

Spectroscopic Techniques for H-Phe-Arg-Arg-OH Structural Elucidation

Spectroscopic methods are indispensable for probing the structure of peptides in solution, providing insights into their average conformation and dynamic properties under physiologically relevant conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information on bond connectivity, spatial proximity of atoms, and conformational dynamics.

The initial step in any NMR-based structural analysis is the sequence-specific assignment of all proton resonances in the spectrum. For a tripeptide like this compound, this is typically achieved using a combination of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), recorded in a suitable solvent like D2O or a H2O/D2O mixture. uzh.ch The TOCSY experiment identifies protons that are connected through bonds within the same amino acid residue (spin systems), allowing for the differentiation of Phenylalanine and Arginine residues. uzh.ch The NOESY experiment then connects adjacent residues through-space, establishing the peptide's sequence.

The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. libretexts.org Deviations from random coil chemical shift values can provide initial clues about the presence of stable secondary structure elements. uzh.ch For this compound, which is a short peptide, it is expected to exhibit significant conformational flexibility, and its chemical shifts would likely be close to random coil values.

Table 1: Expected ¹H NMR Chemical Shift Ranges (ppm) for this compound Residues Relative to a Random Coil This table presents generalized, expected chemical shift values. Actual experimental values can vary based on solvent, pH, and temperature.

| Proton Type | Phenylalanine (Phe¹) | Arginine (Arg²) | Arginine (Arg³) |

| NH | ~8.3 | ~8.2 | ~8.1 |

| Hα | ~4.6 | ~4.3 | ~4.3 |

| Hβ | ~3.1, ~2.9 | ~1.9, ~1.8 | ~1.9, ~1.8 |

| Hγ | - | ~1.7 | ~1.7 |

| Hδ | - | ~3.2 | ~3.2 |

| Aromatic (Hδ, Hε, Hζ) | ~7.3 | - | - |

| Guanidino (NHε, NHη) | - | ~7.2 | ~7.2 |

Scalar coupling, or J-coupling, between protons separated by three bonds (³J) provides valuable information about the intervening dihedral angles, as described by the Karplus equation. uzh.ch For instance, the ³J(HN,Hα) coupling constant is related to the backbone dihedral angle φ. uzh.ch A small value (e.g., < 5 Hz) is indicative of an α-helical conformation, whereas a large value (e.g., > 8 Hz) suggests a β-sheet conformation. For a flexible peptide like this compound, these values are often averaged over many conformations, typically resulting in intermediate values around 6-7 Hz. libretexts.org

While short linear peptides like this compound are unlikely to form stable, canonical secondary structures such as α-helices or β-sheets, NMR can detect transient or localized structural preferences. The primary method for this is the analysis of Nuclear Overhauser Effects (NOEs), which identify protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. uzh.ch Specific patterns of short- and medium-range NOEs can indicate turns or nascent helices.

The conformation of the bulky and flexible side chains of Phenylalanine and Arginine can also be characterized. The rotameric populations of the Phe side chain (χ₁ and χ₂ angles) can be determined by analyzing the ³J(Hα,Hβ) coupling constants and intra-residue NOEs between the α/β protons and the aromatic ring protons. Similarly, the conformations of the long Arginine side chains can be mapped by a combination of coupling constant analysis and NOEs along the side chain protons (Hβ, Hγ, Hδ).

The far-UV CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. mdpi.com The shape and magnitude of the CD spectrum are characteristic of the type of secondary structure present.

α-helices show two negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm. mdpi.com

β-sheets display a single negative band at ~218 nm and a positive band at ~195 nm. mdpi.com

Random coil or unstructured peptides are characterized by a strong negative band near 200 nm. scispace.com

For this compound, a short and flexible peptide, the far-UV CD spectrum is expected to be dominated by a random coil signal, indicating the absence of a stable, ordered secondary structure in aqueous solution. scispace.com

The near-UV CD spectrum (250-320 nm) provides information about the environment of the aromatic amino acid side chains. creative-proteomics.commdpi.com The Phenylalanine residue in this compound will produce signals in this region (typically fine-structured peaks between 255-270 nm). creative-proteomics.com The chirality of these signals can give an indication of the local conformational constraints around the aromatic ring, which may be influenced by interactions with the adjacent Arginine residues or by solvent exposure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

X-ray Crystallography of this compound and Its Protein/Enzyme Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. While obtaining a crystal structure of a small, flexible peptide like this compound alone can be challenging, co-crystallization with a target protein or enzyme can provide invaluable information about its bound conformation. For instance, peptides containing Phe-Arg or Arg-Arg motifs are recognized by various proteases.

Although no specific crystal structure for this compound has been reported, the methodology would involve co-crystallizing the peptide with a target enzyme and collecting X-ray diffraction data from the resulting crystal. nih.govmdpi.com The diffraction pattern is then used to calculate an electron density map, into which the molecular models of the protein and the bound peptide are built and refined. mdpi.com Such a structure would reveal the exact binding mode, the specific intermolecular interactions (hydrogen bonds, salt bridges, van der Waals contacts) between the peptide and the protein's active site, and the conformation adopted by the peptide upon binding. nih.gov

Table 2: Representative Crystallographic Data Collection and Refinement Statistics This table is a hypothetical representation of data that would be obtained from a successful X-ray diffraction experiment of an enzyme-H-Phe-Arg-Arg-OH complex.

| Data Collection | |

| Space group | P2₁2₁2₁ |

| Cell dimensions | |

| a, b, c (Å) | 51.9, 79.9, 99.6 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 50.0 - 2.0 |

| R_merge | 0.08 |

| I / σI | 15.2 |

| Completeness (%) | 99.5 |

| Redundancy | 4.1 |

| Refinement | |

| Resolution (Å) | 30.0 - 2.0 |

| No. of reflections | 25,430 |

| R_work / R_free | 0.18 / 0.22 |

| No. of atoms | |

| Protein | 2,850 |

| Ligand (this compound) | 45 |

| Water | 210 |

| B-factors (Ų) | |

| Protein | 25.5 |

| Ligand (this compound) | 35.8 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.005 |

| Bond angles (°) | 1.2 |

Conformational Dynamics and Preferred Orientations of this compound in Solution

In solution, this compound does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformers. pnas.org The peptide backbone and the amino acid side chains are in constant motion, exploring a range of possible dihedral angles. Computational methods like molecular dynamics (MD) simulations are often used to complement experimental data and provide a more detailed picture of this conformational flexibility. acs.org

Molecular Interactions and Binding Studies of H Phe Arg Arg Oh

Receptor Binding Affinities and Selectivity of H-Phe-Arg-Arg-OH

The affinity and selectivity of a ligand such as this compound for its biological targets are fundamental determinants of its potential physiological role. These properties are typically quantified using techniques like radioligand and competitive binding assays. While specific binding data for this compound is not extensively documented in publicly available literature, the principles of these assays provide a framework for how its binding characteristics can be elucidated.

Radioligand binding assays are a sensitive method used to characterize receptor-ligand interactions. sygnaturediscovery.comnih.gov These assays involve the use of a radiolabeled ligand that binds to a target receptor. In the context of this compound, a radiolabeled version of the peptide (e.g., with tritium, ³H) would be synthesized. This radiolabeled peptide would then be incubated with a preparation of cells or membranes known to express the target receptor. giffordbioscience.com By measuring the amount of radioactivity bound to the preparation at various concentrations of the radioligand, one can determine key parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. nih.gov A lower Kd value signifies a higher binding affinity.

For instance, studies on other arginine-containing peptides, such as the dermorphin-derived peptide [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), have utilized radiolabeled forms to determine their high affinity for opioid receptors, yielding Kd values in the nanomolar range. nih.gov A similar approach would be necessary to quantify the binding affinity of this compound for its specific molecular targets.

Competitive binding assays are employed to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to displace a known radioligand from a target receptor. giffordbioscience.com In this experimental setup, a constant concentration of a high-affinity radioligand for a specific receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor, this compound.

As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to displace 50% of the bound radioligand. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of the unlabeled ligand. giffordbioscience.com

Peptides containing Phenylalanine and Arginine have been evaluated using this method. For example, competitive binding assays have been used to assess the affinity of various peptide analogues for bradykinin (B550075) receptors and melanocortin receptors. nih.govnih.govacs.org Such studies are crucial for determining not only the affinity but also the selectivity of a compound by testing its ability to compete for binding at a range of different receptors.

Table 1: Illustrative Data from Competitive Binding Assays of Arginine- and Phenylalanine-Containing Peptides (Not this compound)

| Peptide/Compound | Receptor | Radioligand | Ki (nM) |

| [Dmt¹]DALDA | μ-opioid receptor | [³H]DAMGO | Not specified, but similar to DAMGO |

| H-Phe-Phe-NH₂ | SP(1-7) binding site | Not specified | 1.5 |

| Bradykinin Analogue | Bradykinin B₂ Receptor | [³H]bradykinin | 13 |

This table is for illustrative purposes and shows data for other peptides containing Phe and Arg residues to demonstrate the type of data obtained from competitive binding assays. Specific data for this compound is not available in the cited literature.

Characterization of this compound Ligand-Receptor/Target Complexes

The detailed structural and biochemical characterization of the complex formed between this compound and its biological target is essential for a complete understanding of its mechanism of action. While specific structural data for a this compound-receptor complex are not readily found, the methods used for such characterization are well-established.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the ligand-receptor complex. These structures would reveal the precise binding pose of this compound within the receptor's binding pocket, identifying the specific amino acid residues of the receptor that are involved in the interaction. For example, crystallographic studies of arginine kinase have detailed how the arginine substrate binds within the active site. core.ac.uk

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the interaction in solution. acs.org It can provide information on conformational changes in both the peptide and the receptor upon binding and can identify the parts of each molecule that are in close proximity in the complex. acs.org

Analysis of Non-Covalent Interactions in this compound Binding

The binding of this compound to its target is mediated by a combination of non-covalent interactions. The unique properties of its constituent amino acids—Phenylalanine and Arginine—allow for a diverse set of such interactions.

The two arginine residues in this compound play a pivotal role in its molecular interactions, primarily through their guanidinium (B1211019) groups, which are positively charged at physiological pH. rsc.org This positive charge enables strong electrostatic interactions with negatively charged residues, such as aspartate (Asp) and glutamate (B1630785) (Glu), on the surface of a target protein. nih.gov

These electrostatic attractions can lead to the formation of salt bridges, which are a combination of hydrogen bonding and ionic bonding. wikipedia.org A salt bridge is formed when the positively charged guanidinium group of an arginine residue is in close proximity (typically within 4 Å) to the negatively charged carboxylate group of an aspartate or glutamate residue. researchgate.net Salt bridges are known to contribute significantly to the stability of protein structures and protein-ligand complexes. nih.govwikipedia.org The presence of two adjacent arginine residues in this compound could allow for the formation of multiple or particularly strong salt bridge interactions, potentially anchoring the peptide to its binding site. Studies on various peptides have shown that the strategic placement of arginine residues to form salt bridges can enhance binding affinity and influence folding kinetics. acs.orgnih.gov

A cation-π interaction is a non-covalent force between a cation and the electron-rich face of a π system, such as the aromatic ring of the phenylalanine residue. proteopedia.orgpnas.org The positively charged guanidinium group of an arginine residue can interact favorably with the partial negative charge of the π electrons of a phenylalanine ring. pnas.org This type of interaction is common in protein structures and contributes to their stability. pnas.org

In the context of this compound, cation-π interactions can occur in two ways:

Intramolecularly: A cation-π interaction could potentially occur between one of the arginine side chains and the phenylalanine side chain within the same peptide molecule, which could influence the peptide's conformational preference.

Intermolecularly: More significantly for receptor binding, the arginine residues of this compound can form cation-π interactions with aromatic residues (such as Phenylalanine, Tyrosine, or Tryptophan) in the binding pocket of a target protein. proteopedia.orgpnas.org Conversely, the phenylalanine residue of the peptide could interact with a cationic residue (like Lysine or Arginine) in the receptor. proteopedia.org

Hydrogen Bonding Networks and Van der Waals Interactions

The tripeptide this compound possesses a unique combination of residues that gives rise to a complex interplay of non-covalent interactions, primarily driven by hydrogen bonding and van der Waals forces. The distinct properties of the Phenylalanine (Phe) and Arginine (Arg) side chains dictate the nature of these interactions.

The Phenylalanine residue contributes a bulky, hydrophobic benzyl (B1604629) side chain. This aromatic ring is a key participant in van der Waals interactions, particularly hydrophobic and π-stacking interactions. proteinstructures.com The hydrophobic effect drives the Phe residue to associate with other non-polar moieties to minimize contact with aqueous environments, a crucial factor in the folding and stabilization of peptide structures. cambridgemedchemconsulting.com Furthermore, the electron-rich π system of the aromatic ring can engage in favorable electrostatic interactions with cations, known as cation-π interactions. nih.gov

The two Arginine residues introduce highly flexible, positively charged guanidinium groups at physiological pH. proteinstructures.comcambridgemedchemconsulting.com This group is a potent hydrogen bond donor, capable of forming multiple, stable hydrogen bonds simultaneously. oup.comresearchgate.net The guanidinium group can interact with negatively charged functional groups like carboxylates and phosphates, as well as with the lone pair electrons on carbonyl oxygens and other hydrogen bond acceptors. cambridgemedchemconsulting.com Studies have shown that arginine side chains can also form stable stacking interactions with each other. squ.edu.om

In the context of this compound, an intricate network of interactions is possible:

Intramolecular Interactions: The peptide can fold to allow the Phenylalanine side chain to interact with the aliphatic portion of the Arginine side chains via van der Waals forces. squ.edu.om Cation-π interactions may occur between the positively charged guanidinium group of one Arg residue and the aromatic face of the Phe residue. nih.govresearchgate.net Concurrently, extensive hydrogen bonds can form between the two Arg guanidinium groups and the peptide backbone's carbonyl oxygens.

Intermolecular Interactions: The peptide can interact with other molecules through a variety of modes. The Arg residues are prime sites for hydrogen bonding with receptor sites or other peptides. oup.com The Phe residue can participate in hydrophobic packing within protein cores. proteinstructures.com The combination of a hydrophobic anchor (Phe) and two strong cationic/hydrogen-bonding sites (Arg) allows for specific and strong binding to biological targets. Research on Arg-Phe sequences has highlighted the stabilizing contributions of both hydrophobic packing and cation-π effects. nih.gov Computational and experimental studies have confirmed that Arg makes prominent contacts not only with aromatic residues like Tyr but also with Gly, Gln, and Ser through hydrogen bonding and hydrophobic interactions. biorxiv.org

The interplay between these forces is summarized in the table below.

| Interaction Type | Participating Residue(s) | Description |

| Van der Waals (Hydrophobic) | Phenylalanine, Arginine (alkyl chain) | Attraction between non-polar groups, driving the exclusion of water and packing of side chains. proteinstructures.comsqu.edu.om |

| Cation-π Interaction | Phenylalanine & Arginine | Electrostatic interaction between the electron-rich π-system of the Phe ring and the positive charge of the Arg guanidinium group. nih.govbiorxiv.org |

| Hydrogen Bonding | Arginine & Arginine, Arginine & Peptide Backbone | Directional interaction between the H-bond donor guanidinium groups and acceptor atoms (e.g., carbonyl oxygens). cambridgemedchemconsulting.comoup.com |

| Arginine Stacking | Arginine & Arginine | Stacking of the planar guanidinium groups, contributing to peptide stability. squ.edu.om |

Specific Interaction Systems Relevant to this compound (e.g., Cucurbituril Binding)

The unique structural features of this compound make it an interesting guest molecule for synthetic macrocyclic hosts, such as cucurbiturils (Q[n] or CB[n]). These pumpkin-shaped molecules have a hydrophobic inner cavity and two polar, carbonyl-fringed portals, allowing them to bind guest molecules with high affinity and selectivity.

Cucurbit embopress.orguril (CB embopress.org) has been shown to bind strongly to aromatic amino acids like Phenylalanine. acs.org The binding is driven by the hydrophobic effect, with the aromatic side chain being encapsulated within the CB embopress.org cavity, minimizing its contact with water. acs.org While CB embopress.org can also interact with cationic residues like Arginine, the interaction is typically weaker in aqueous solution and involves the portals rather than deep inclusion, as the desolvation penalty for the charged group is high. acs.orgnih.gov

Cucurbit nih.govuril (CB nih.gov), with its larger cavity, can simultaneously accommodate two aromatic residues (a 1:2 homoternary complex) or, more relevantly, one aromatic residue and a second guest. It is particularly known for forming stable 1:1:1 heteroternary complexes, often with an aromatic residue (like Phe or Trp) and a viologen derivative.

Research into the binding of peptides by cucurbiturils has provided specific insights relevant to the this compound sequence. Studies have demonstrated that CB nih.gov can mediate peptide assembly and that binding is sequence-selective. rsc.org For instance, a study involving the binding of various peptides to CB nih.gov reported a high association constant (Kₐ) for a peptide containing seven Arg residues and one Phe residue (H-Phe-Arg₇-OH), highlighting the strong affinity driven by these residues. rsc.org The Phenylalanine residue is expected to reside inside the hydrophobic cavity of the cucurbituril, while the cationic Arginine residues can interact favorably with the polar carbonyl portals, leading to a multivalent and high-affinity interaction.

The table below summarizes the binding affinities of relevant amino acids and peptides with cucurbiturils.

| Host | Guest | Association Constant (Kₐ) (M⁻¹) | Notes |

| CB embopress.org | Phenylalanine (Phe) | High affinity observed acs.org | Binding is primarily driven by the inclusion of the hydrophobic aromatic side chain into the cavity. acs.org |

| CB embopress.org | Arginine (Arg) | Weaker interaction acs.orgnih.gov | Interaction occurs at the polar portals; full inclusion is disfavored due to the high charge and solvation of the side chain. acs.orgnih.gov |

| CB nih.gov | H-Phe-Arg₇-OH | 2.0 x 10⁶ rsc.org | Demonstrates strong, cooperative binding involving both the Phe and Arg residues. rsc.org |

Enzymatic Studies and Biochemical Pathways Involving H Phe Arg Arg Oh

Enzyme Interaction and Cleavage Studies of H-Phe-Arg-Arg-OH

The interaction of this compound with proteases is primarily dictated by the enzyme's substrate specificity, particularly the nature of its binding pockets (S sites) which accommodate the amino acid residues of the peptide (P sites). The dibasic Arg-Arg sequence is a well-established recognition motif for several classes of proteases.

Cathepsin B (CTB) is a lysosomal cysteine protease that can exhibit both endopeptidase and exopeptidase activity. Its substrate preference is influenced by pH. While CTB activity can be monitored using various substrates, those containing dibasic amino acid sequences, such as Arginine-Arginine, are particularly relevant. Substrates like Z-Arg-Arg-AMC are commonly used to assay CTB activity, although they are not exclusively specific to this enzyme and can be cleaved by other cysteine cathepsins. acs.orgresearchgate.net The ability of CTB to process a Z-Arg-Arg-AMC substrate indicates its capacity to recognize and cleave after the Arg-Arg motif, which is present in this compound. acs.org

Cathepsin B's exopeptidase activity, specifically its dipeptidyl carboxypeptidase function, is more prominent at neutral pH. This activity involves the cleavage of dipeptides from the C-terminus of protein substrates. hzdr.de At acidic pH, typical of the lysosome, its endopeptidase activity is more pronounced. researchgate.net Studies have shown that at neutral pH (7.2), Cathepsin B has a preference for cleaving peptides with Arginine in the P2 position, which aligns with its recognition of Arg-Arg sequences. researchgate.net

Table 1: Commonly Used Fluorogenic Substrates for Cathepsin B Activity Assays This table provides examples of substrates used to study Cathepsin B, highlighting the recognition of arginine residues.

| Substrate Name | Structure | Cleavage Specificity Note | Reference |

| Z-Arg-Arg-AMC | Z-Arginine-Arginine-7-amino-4-methylcoumarin | Monitors CTB activity but lacks high specificity; cleaved by other cathepsins. Minimal activity at acidic pH. | acs.org, researchgate.net |

| Z-Phe-Arg-AMC | Z-Phenylalanine-Arginine-7-amino-4-methylcoumarin | Frequently used for multiple cysteine cathepsins including B, K, L, and S. nih.gov, acs.org, nih.gov | nih.gov, acs.org |

| Z-Nle-Lys-Arg-AMC | Z-Norleucine-Lysine-Arginine-7-amino-4-methylcoumarin | Designed as a more specific substrate for CTB, effective over a broad pH range. | acs.org |

Beyond Cathepsin B, the Arg-Arg motif is a canonical cleavage site for other critical proteases, particularly the subtilisin-like prohormone convertases (PCs). These enzymes are essential for processing precursor proteins into active peptide hormones and neurotransmitters. nih.gov Proteolytic processing frequently occurs at the C-terminal side of dibasic residues, with Arg-Arg being a common recognition site alongside Lys-Arg and Lys-Lys. nih.govwur.nl

Neutrophil serine protease 4 (NSP4) is another enzyme that shows a strong preference for arginine at its P1 site. pnas.org Research profiling its specificity found that it efficiently cleaved a synthetic substrate Tyr-Arg-Phe-Arg-AMC, demonstrating its ability to recognize a sequence containing the Phe-Arg-Arg motif. pnas.org This suggests that this compound could be a substrate for NSP4.

Additionally, certain kallikreins, a subgroup of serine proteases, exhibit trypsin-like specificity with a strong preference for cleaving after arginine residues. nih.gov

Table 2: Specificity of Various Proteases for Arginine-Rich Sequences This table details different enzymes that recognize and cleave peptide sequences containing arginine, including motifs found in this compound.

| Enzyme/Enzyme Family | Class | Typical Recognition Site | Relevance to this compound | Reference |

| Prohormone Convertases (PCs) | Serine Protease | -Arg-Arg-, -Lys-Arg- | Arg-Arg is a common dibasic cleavage site for prohormone maturation. | nih.gov |

| Neutrophil Serine Protease 4 (NSP4) | Serine Protease | P1 Arginine | Specifically cleaves a substrate containing a Tyr-Arg-Phe-Arg sequence. | pnas.org |

| Cathepsin G | Serine Protease | P1 Phe, Leu, Arg | Exhibits dual chymotrypsin- and trypsin-like specificity. | nih.gov |

| Kallikreins (hK4, hK5, hK6) | Serine Protease | P1 Arginine | Show strong trypsin-like specificity for arginine at the cleavage site. | nih.gov |

Role of this compound in Modulating Proteolytic Processes

By acting as a substrate, this compound can modulate proteolytic processes through competitive inhibition. When present, it can compete with endogenous protein substrates for the active site of enzymes like Cathepsin B or prohormone convertases. This competition can slow the degradation or processing of other key cellular proteins, thereby influencing the downstream pathways they regulate. For instance, the processing of proenkephalin, which contains multiple neuropeptide copies flanked by dibasic sites, could potentially be modulated by the presence of competing Arg-Arg-containing peptides. nih.gov

Influence of this compound on Enzyme Kinetics and Mechanisms

Regulatory Potential of this compound within Biochemical Pathways

The regulatory potential of this compound is directly linked to the biological functions of the enzymes with which it interacts.

Hormone and Neuropeptide Activation: Prohormone convertases are responsible for generating a vast array of active signaling molecules from their inactive precursors. nih.gov By acting as a substrate for these enzymes, this compound could influence the rate of activation of hormones and neuropeptides, thereby regulating physiological processes from glucose homeostasis to neuronal signaling.

Protein Catabolism and Antigen Presentation: Cathepsin B plays a central role in protein degradation within lysosomes. This process is vital for cellular housekeeping and for the generation of peptide fragments for presentation by the major histocompatibility complex (MHC) class II, a key step in initiating an immune response. Modulation of Cathepsin B activity by this compound could therefore impact these pathways.

Inflammation: Neutrophil serine proteases like Cathepsin G and NSP4 are key players in the inflammatory response, where they contribute to pathogen destruction and tissue remodeling. pnas.orgnih.gov As a potential substrate, this compound could modulate the activity of these proteases at sites of inflammation.

Biological Activities and Mechanisms of Action of H Phe Arg Arg Oh

Insulin-Mimetic Activity and Inhibition of Myocardial Proteolysis by H-Phe-Arg-Arg-OH

A key biological function identified for this compound is its ability to mimic the effects of insulin (B600854) by inhibiting protein breakdown in the heart muscle. A 1993 study found that this novel tripeptide exerts a potent inhibitory action on lysosomal proteolysis within the Langendorff-perfused rat heart. nih.gov The synthesis of the peptide was based on a partial structural similarity to the anti-hyperglycemic agent phenformin. nih.gov

The study demonstrated that in the presence of background zinc levels (20 nM), a 10 µM infusion of this compound resulted in a 39% inhibition of leucine (B10760876) release, a marker for proteolysis. nih.gov This level of inhibition was comparable to that achieved with a maximal dose of insulin (5 nM), which produced the same 39% reduction. nih.gov Furthermore, when maximal doses of this compound and insulin were infused together, the inhibitory effect was not additive, suggesting that both compounds act on the same lysosomal proteolytic pathway. nih.gov

The activity of this compound was found to be dependent on the presence of zinc ions (Zn²+). The addition of 1 µM Zn²+ to the perfusate enhanced the potency of the tripeptide and accelerated its insulin-mimetic action. nih.gov Conversely, chelating the background Zn²+ with CaNa₂EDTA delayed the peptide's action and reduced its potency at submaximal concentrations. nih.gov

| Agent | Concentration | Inhibition of Myocardial Proteolysis (%) | Key Finding |

|---|---|---|---|

| This compound | 10 µM | 39% | Effect is comparable to maximal insulin dose. nih.gov |

| Insulin | 5 nM | 39% | Represents maximal inhibition of the lysosomal pathway. nih.gov |

| Chloroquine | 30 µM | 38% | Inhibits the lysosomal subcomponent of proteolysis. nih.gov |

| This compound + Insulin | Maximal Doses | ~39% | Effects are not additive, implying a shared mechanism. nih.gov |

Antioxidant Properties and Underlying Mechanisms of this compound

While direct, comprehensive studies on the antioxidant profile of this compound are not extensively documented, its chemical structure provides a strong basis for inferring its antioxidant capabilities. The antioxidant activity of peptides is largely determined by their amino acid composition, sequence, and structure. nih.govresearchgate.net The mechanisms through which peptides exert antioxidant effects include scavenging free radicals, chelating metal ions, and inhibiting lipid peroxidation. researchgate.netmdpi.com

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. mdpi.com Antioxidant peptides can interrupt this process. researchgate.net The constituent amino acids of this compound have been implicated in this mechanism. Arginine is the biological precursor to nitric oxide (NO), which can interrupt lipid peroxidation chain reactions. mdpi.com While some studies have shown that high concentrations of Phenylalanine can lead to lipid damage, other research indicates that the presence of Arginine can favorably influence the degradation pathways of Phenylalanine during lipid oxidation. mdpi.comcore.ac.uk The general capacity of antioxidant peptides to act as hydrogen donors and metal chelators contributes to their ability to inhibit lipid peroxidation. researchgate.net

Investigating Potential Modulatory Effects on Other Biological Systems

The constituent amino acids of this compound are fundamental to various physiological processes, particularly in the nervous system, suggesting potential, though currently unexplored, modulatory roles for the tripeptide itself.

There are no direct studies linking this compound to specific neurological functions or disorders. However, the biological roles of its components, Phenylalanine and Arginine, are well-established in neuroscience.

Arginine (Arg) is the sole substrate for nitric oxide synthase (NOS), the enzyme that produces nitric oxide (NO). wikipedia.org In the brain, NO is a critical neurotransmitter and vasodilator that influences synaptic plasticity, learning, and memory. wikipedia.org Dysregulation of NO metabolism is associated with oxidative stress in neurodegenerative conditions. frontiersin.org

Phenylalanine (Phe) is an essential amino acid that competes with other large neutral amino acids for transport across the blood-brain barrier. frontiersin.org Pathologically high levels of Phenylalanine, as seen in the genetic disorder Phenylketonuria (PKU), are neurotoxic and cause severe neurological damage and cognitive impairment by disrupting neurotransmitter synthesis and myelin metabolism. frontiersin.orgresearchgate.net

Additionally, a family of neuropeptides known as RFamide-related peptides, which are characterized by an Arginine-Phenylalanine-amide sequence at their C-terminus, are known to modulate various neuronal and neuroendocrine functions. nih.govmdpi.com While the structure of this compound is different, the presence of the Phe-Arg sequence provides a rationale for future investigation into its potential neuroactive properties.

Role in Cardiovascular and Metabolic Diseases

While direct research on the specific roles of this compound in cardiovascular and metabolic diseases is emerging, the functions of its constituent amino acids and related peptide structures provide a strong basis for its potential involvement. The peptide is recognized as a derivative used in the development of therapeutics targeting these conditions. chemimpex.com

The amino acid L-arginine is a critical component in cardiovascular health. webmd.com In the body, L-arginine is converted into nitric oxide (NO), a neurotransmitter that helps relax blood vessels, thereby improving circulation. webmd.com This mechanism is fundamental to the regulation of blood pressure. wikipedia.org Evidence suggests that arginine may improve blood flow in the heart's arteries, which can alleviate symptoms of conditions like clogged arteries and coronary artery disease. webmd.com

Metabolically, disturbances in the pathways of both arginine and phenylalanine have been identified as features of certain diseases. nih.gov For example, altered phenylalanine catabolism has been implicated in heart aging. nih.gov Phenylketonuria, a metabolic disorder of phenylalanine, is associated with an increased risk of cardiovascular complications, suggesting a potential detrimental role for high levels of phenylalanine (hyperphenylalaninemia). nih.gov

Studies on analogues of this compound further illuminate its potential cardiovascular effects. The dipeptide H-Arg-Phe-OH has been shown to mimic the hemodynamic effects of FMRF amide, leading to increased blood pressure and heart rate in animal models through the central stimulation of the sympathetic nervous system. glpbio.comfishersci.com Another related peptide, H-Phe-Pro-Arg-OH, has demonstrated anticoagulant properties. biosynth.com Furthermore, peptides such as H-Trp-Arg-OH have been found to act as agonists for PPARα, a key regulator of lipid metabolism, and can reduce the accumulation of lipids in liver cells. researchgate.net These findings collectively suggest that peptides containing phenylalanine and arginine residues, such as this compound, are bioactive molecules with the potential to modulate cardiovascular and metabolic functions.

Involvement in Cellular Proliferation and Differentiation

The constituent amino acids of this compound are deeply involved in the fundamental processes of cell proliferation and differentiation. Arginine, in particular, is a conditionally essential amino acid required for multiple biological functions, including cell division and immune function. wikipedia.org Research shows that L-arginine supplementation stimulates the proliferation of fibroblasts, which are crucial for wound healing, while its deprivation can lead to apoptosis (programmed cell death). plos.org This proliferative effect is mediated through signaling pathways such as ERK1/2 and PI3K/Akt. plos.org

The immune system is particularly sensitive to arginine levels. T-cell proliferation is significantly inhibited in environments lacking L-arginine, a mechanism that is relevant in the context of cancer immunology where tumors can deplete local arginine to evade the immune response. frontiersin.org Similarly, the withdrawal of amino acids like phenylalanine and arginine can arrest or prolong the cell cycle, demonstrating their necessity for normal cell progression. nih.gov

Peptide analogues containing the Phe-Arg or Phe-Arg-Arg sequence have been shown to influence cellular differentiation and proliferation directly. For instance, a protected form of a related dipeptide, Fmoc-Phe-Arg-OH, has been observed to increase the proliferation rate of osteoblast cells and may induce their differentiation. biosynth.com Highlighting the importance of the specific sequence, the peptide FHRRIKA (Phenylalanyl-Histidyl-Arginyl-Arginyl-Isoleucyl-Lysyl-Alanine) has been incorporated into biomaterials to enhance the formation of mineralized matrix by differentiating cells. nih.gov The table below summarizes key research findings on the influence of related peptides on cellular processes.

| Compound/Peptide | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| L-Arginine | Fibroblasts | Stimulates proliferation, inhibits apoptosis | plos.org |

| L-Arginine | T-Cells | Essential for proliferation; depletion inhibits it | frontiersin.org |

| Fmoc-Phe-Arg-OH | Osteoblasts | Increases proliferation rate, may induce differentiation | biosynth.com |

| FHRRIKA | (Implied Osteoprogenitors) | Improves mineralization matrix formation | nih.gov |

| Tyrosyl-arginyl-phenylalanyl-glycine (and similar peptides) | General | Can influence cellular proliferation and differentiation | ontosight.ai |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological activity. While specific SAR studies on this compound are not extensively documented, a wealth of information can be drawn from studies on its analogues. These investigations reveal key pharmacophoric elements and guide the design of more potent and selective therapeutic agents.

A central theme in the SAR of related peptides is the critical role of the phenylalanine and arginine residues. For example, in a study of opiorphin (B1632564) (H-Gln-Arg-Phe-Ser-Arg-OH), a systematic alanine (B10760859) scan proved that the Phenylalanine at position 3 (Phe³) is a key residue for its inhibitory activity. nih.gov This type of scan involves replacing each amino acid one by one with alanine to determine its contribution to the peptide's function.

Further modifications to analogues have yielded significant insights:

Stereochemical Changes: Replacing the naturally occurring L-Phe³ with its mirror image, D-Phe³, in opiorphin analogues resulted in a tenfold increase in potency for inhibiting aminopeptidase (B13392206) N (AP-N). nih.gov NMR studies suggested this enhanced activity could be due to favorable CH-π stacking interactions between the aromatic ring of D-Phe³ and protons on the adjacent Arg² residue. nih.gov

Side-Chain Modifications: In the development of dengue virus protease inhibitors, various phenylalanine and phenylglycine derivatives were used as mimics for arginine. nih.gov These studies showed that the type and position of chemical groups substituted onto the phenyl ring had a significant impact on inhibitory activity and selectivity. nih.gov Similarly, SAR studies on phosphonic acid mimetics of arginine targeting malaria parasite enzymes revealed that the length of the side-chain is crucial for potency; a homoarginine derivative with a longer carbon chain showed a 10-fold increase in inhibitory constant (Ki) compared to the arginine derivative. acs.org

Backbone and C-Terminal Modifications: The efflux pump inhibitor Phenylalanine-Arginine β-naphthylamide (PAβN) and its analogues have been synthesized to build a focused library for evaluating SAR. researchgate.net These studies involve modifying the C-terminal cap, for example by replacing the original 2-naphthylamide with other groups, to probe its effect on activity. researchgate.net

The table below details specific findings from SAR studies on analogous peptides, illustrating how targeted chemical modifications can drastically alter biological function.

| Parent Peptide/Analogue Series | Modification | Resulting Change in Activity | Reference |

|---|---|---|---|

| Opiorphin (H-Gln-Arg-Phe-Ser-Arg-OH) | Systematic Ala scanning | Identified Phe³ as a key residue for activity. | nih.gov |

| Opiorphin Analogue | Replacement of L-Phe³ with D-Phe³ | 10-fold increase in AP-N inhibition potency. | nih.gov |

| Dengue Protease Inhibitors | Substitution on phenylglycine/phenylalanine side chains (as Arg mimetics) | Significant effect on inhibitory activity and selectivity. | nih.gov |

| Plasmodium falciparum Aminopeptidase Inhibitors | Increased side-chain length (homoarginine vs. arginine mimetic) | 10-fold increase in Ki, demonstrating importance of chain length for reaching key residues. | acs.org |

| Melanocortin Receptor Agonists (His-Phe-Arg-Trp pharmacophore) | Introduction of cyclic constraints, D-amino acids, N-methylation | Strategies to decrease conformational flexibility and identify the "bioactive" conformation. | nih.gov |

These comprehensive SAR studies on analogues underscore the importance of the specific chemical architecture of peptides containing phenylalanine and arginine, providing a roadmap for the future design of novel therapeutics based on the this compound scaffold.

Computational Studies of H Phe Arg Arg Oh

Molecular Dynamics (MD) Simulations for H-Phe-Arg-Arg-OH Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For the tripeptide this compound, MD simulations can provide detailed information about its conformational landscape, flexibility, and stability in various environments, such as in an aqueous solution.

The process involves generating an initial three-dimensional structure of the peptide, which is then placed in a simulated environment (e.g., a box of water molecules). The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions of the atoms over a series of small time steps. The resulting trajectory provides a dynamic picture of the peptide's behavior.

Key insights from MD simulations of peptides similar to this compound include:

Conformational Sampling : The simulations explore the different shapes (conformations) the peptide can adopt. By analyzing the trajectory, researchers can identify the most stable or frequently occurring conformations. For a peptide containing flexible arginine and phenylalanine residues, a wide range of structures is possible.

Stability of Secondary Structures : While a short tripeptide is unlikely to form stable classical secondary structures like alpha-helices or beta-sheets on its own, MD can reveal transient structures or turns. Studies on short arginine-phenylalanine peptides have shown they can assume conformations like antiparallel β-sheets when forming larger assemblies. nih.gov

Thermal Stability : By running simulations at different temperatures, the thermal stability of the peptide's conformations can be assessed. nih.gov Analysis of atomic fluctuations, often represented by Root Mean Square Fluctuation (RMSF) values, can indicate which parts of the molecule are more rigid or flexible.

| Simulation Parameter | Typical Value/Setting | Information Gained |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Models the aqueous environment and its interactions with the peptide. |

| Simulation Time | 100s of nanoseconds (ns) to microseconds (µs) | Ensures adequate sampling of conformational space. |

| Temperature/Pressure | 300 K / 1 bar | Simulates physiological conditions. |

| Primary Analysis Outputs | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds | Quantifies stability, flexibility, compactness, and specific interactions over time. |

Quantum Chemical Calculations for this compound Molecular Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and energetics of molecules with high accuracy. For this compound, these methods are particularly useful for dissecting the specific non-covalent interactions that govern its structure and its binding to other molecules.

A critical interaction within this peptide, and between it and potential binding partners, is the cation-π interaction . This occurs between the positively charged guanidinium (B1211019) group of an arginine residue and the electron-rich aromatic ring of the phenylalanine residue. nih.gov Quantum chemistry provides the most accurate way to quantify the strength and geometry of such interactions.

Computational studies on model systems, such as the interaction between a guanidinium cation (representing the arginine side chain) and a benzene (B151609) molecule (representing the phenylalanine side chain), have revealed:

Interaction Energy : The binding energy of the cation-π interaction is significant, with gas-phase calculations showing it to be quite intense. core.ac.uk In an aqueous environment, the strength is reduced due to shielding by water molecules, but it remains a crucial stabilizing force. nih.gov

Geometry : The preferred geometry for an arginine-phenylalanine interaction in proteins is often a parallel arrangement, where the guanidinium group lies flat against the face of the aromatic ring. nih.gov

Nature of the Interaction : The interaction is a mix of electrostatic attraction and dispersion forces. nih.gov The delocalized positive charge of the guanidinium group is attracted to the quadrupole moment of the phenyl ring.

| Interacting Pair | Method | Environment | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Guanidinium-Benzene | MP2/aug-cc-pVDZ | Gas Phase | -27.8 core.ac.uk |

| Arginine-Benzene | DLPNO-CCSD(T) | Gas Phase | -6.8 nih.gov |

| Arginine-Benzene | CPCM-MP2 | Water (ε = 78.4) | -2.3 nih.gov |

Beyond cation-π interactions, quantum calculations can also be used to study hydrogen bonding within the peptide and with its environment, as well as to calculate properties like partial atomic charges for use in classical MD simulations. nih.gov

Molecular Docking Simulations of this compound with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in predicting potential biological targets and understanding the molecular basis of the peptide's activity.

Given that arginine-containing peptides are known substrates for certain enzymes, a potential biological target for this compound is nitric oxide synthase (NOS) , for which dipeptides like Arg-Arg can act as substrates. glpbio.com Docking simulations could be used to predict how this compound binds to the active site of NOS.

The docking process typically involves:

Preparation of Receptor and Ligand : Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the peptide.

Sampling : The docking algorithm systematically explores different positions and orientations of the peptide within the binding site of the protein.

Scoring : A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is predicted as the most likely binding mode.

A hypothetical docking study of this compound with a target protein would likely show key interactions:

Electrostatic Interactions : The two positively charged arginine residues would be predicted to form strong salt bridges with negatively charged residues (Aspartate or Glutamate) in the protein's binding pocket.

Hydrogen Bonding : The peptide backbone and arginine side chains are rich in hydrogen bond donors and acceptors, which would form a network of hydrogen bonds with the protein.

Hydrophobic/Cation-π Interactions : The phenylalanine residue could engage in hydrophobic or cation-π interactions with aromatic or cationic residues of the target. nih.gov

| Peptide Residue | Type of Interaction | Potential Interacting Protein Residue |

|---|---|---|

| Phenylalanine (Phe) | Hydrophobic, π-π stacking | Phe, Tyr, Trp, Leu, Val |

| Arginine 1 (Arg) | Salt Bridge, Hydrogen Bonding, Cation-π | Asp, Glu, Gln, Asn, Trp, Tyr |

| Arginine 2 (Arg) | Salt Bridge, Hydrogen Bonding, Cation-π | Asp, Glu, Gln, Asn, Trp, Tyr |

Predictive Modeling and Bioinformatics Approaches for this compound Activity

Predictive modeling and bioinformatics encompass a range of computational techniques used to correlate the structure of a molecule with its biological activity. For this compound, these approaches can be used to predict its potential functions or to design new peptides with enhanced activity.

One common method is the development of Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that relates chemical properties (descriptors) of a series of compounds to their measured biological activity.

To build a QSAR model for activities related to this compound, one would:

Create a Dataset : Synthesize and test a library of peptides with variations on the Phe-Arg-Arg sequence (e.g., substituting amino acids, modifying the backbone).

Calculate Descriptors : For each peptide, calculate a set of molecular descriptors. These can include physicochemical properties (e.g., molecular weight, logP, charge) and structural features (e.g., presence of specific functional groups).

Model Building : Use statistical or machine learning methods (e.g., multiple linear regression, support vector machines) to build a model that predicts the activity based on the descriptors. ucd.ie

Such models can be used to predict the activity of new, untested peptides or to understand which molecular features are most important for a desired biological effect. For instance, a model might reveal that the presence of two consecutive cationic residues is critical for activity, while the specific aromatic residue is less important. nih.gov Recently, advanced AI and deep learning models are being trained on vast datasets of molecules to predict antimicrobial activity and other properties, offering a path to rapidly screen and design new peptide therapeutics. arxiv.org

Applications and Research Probes Based on H Phe Arg Arg Oh

H-Phe-Arg-Arg-OH as a Core Scaffold in Peptide Drug Development

The use of short peptide sequences as foundational structures, or scaffolds, is a common strategy in pharmaceutical research. These scaffolds provide a basic framework that can be chemically modified to enhance biological activity, improve stability, and target specific receptors or enzymes. Peptides containing arginine residues are of particular interest due to the amino acid's role in molecular interactions, including hydrogen bonding and ionic interactions, which can influence how a peptide binds to a biological target. ontosight.ai

While this compound itself is not a prominent drug, its constituent parts and similar short peptide fragments are synthesized as building blocks for more complex therapeutic and diagnostic agents. mdpi.com For instance, peptide fragments are often synthesized on a solid support resin and then further modified to create targeted molecules. mdpi.com The unique sequence of amino acids in a peptide determines its biological activity and interactions, making sequences like Phe-Arg-Arg valuable starting points for designing peptide-based drugs that can modulate specific biological pathways. ontosight.aichemimpex.com The development of such peptide-based therapeutics is a growing field, aiming to create agents that target diseases like cancer or metabolic disorders with high specificity. ontosight.aifrontiersin.org

Development of this compound-Based Fluorescent and Luminescent Probes

Fluorescent peptides are powerful tools in biomedical research, with wide-ranging applications in bioimaging, diagnostics, and biosensing. biosynth.combiosynth.com These probes are designed to emit light under specific conditions, allowing researchers to visualize and quantify biological processes in real-time. biosynth.comchemimpex.com

The this compound sequence can be incorporated into such probes, where the peptide serves as a targeting or recognition moiety. A common strategy involves creating probes that utilize Fluorescence Resonance Energy Transfer (FRET), where a fluorescent donor and a quencher molecule are attached to a peptide scaffold. chemimpex.com When the peptide is intact, the quencher suppresses the donor's fluorescence. However, if an enzyme cleaves the peptide at a specific recognition site, the donor and quencher are separated, resulting in a detectable fluorescent signal. A sophisticated FRET probe with the sequence H-Glu(EDANS)-Lys-Pro-Ala-Lys-Phe-Phe-Arg-Leu-Lys(DABCYL)-NH2 has been developed, which is designed for studying enzyme activity and protein interactions with high sensitivity. chemimpex.com

A key application of the Phe-Arg-Arg motif is in the design of probes that respond to specific enzyme activity. nih.gov Many proteases, which are enzymes that break down proteins, recognize and cleave specific amino acid sequences. The Phe-Arg and Arg-Arg peptide sequences are known recognition sites for enzymes like Cathepsin B (CTB). nih.govresearchgate.net

Researchers have engineered fluorescent probes where the peptide sequence acts as a trigger. nih.gov For example, a probe can be synthesized with a fluorophore (a light-emitting molecule) on one side of the Phe-Arg-Arg sequence and a quencher on the other. nih.govresearchgate.net In its inactive state, the probe does not fluoresce. nih.gov Upon encountering the target enzyme (e.g., Cathepsin B), the enzyme cleaves the peptide bond, releasing the fluorophore from the quencher's influence and causing a dramatic increase in fluorescence. nih.gov This "turn-on" mechanism allows for the sensitive detection of enzyme activity. nih.gov This principle has been demonstrated with a hydroxymethylrhodamine green (HMRG)-based probe responsive to CTB, which showed a 200-fold increase in fluorescence upon cleavage of a Z-Phe-Arg or Z-Arg-Arg sequence. nih.govresearchgate.net

This strategy is not limited to Cathepsin B. Other enzymes recognize similar sequences. A fluorogenic substrate for carboxypeptidase H, Cum-Phe-Ala-Arg-OH, was developed to measure the enzyme's activity through an increase in fluorescence after cleavage. nih.gov Similarly, a substrate for Kallikrein 13 (KLK13), ABZ-Val-Arg-Phe-Arg-Ser-Thr-Gln-Tyr(3-NO2)-NH2, was designed to be exclusively hydrolyzed at the Arg-Ser bond, demonstrating the high specificity that can be achieved. mdpi.com

| Probe/Substrate Core Sequence | Target Enzyme | Principle of Detection | Research Application |

| Z-Phe-Arg / Z-Arg-Arg | Cathepsin B (CTB) | Cleavage separates fluorophore from quencher, increasing fluorescence. nih.govresearchgate.net | Detection of enzyme activity. nih.gov |

| ABZ-Val-Arg-Phe-Arg-Ser... | Kallikrein 13 (KLK13) | Cleavage at the Arg-Ser bond releases a fluorescent fragment. mdpi.com | Monitoring KLK13 proteolytic activity. mdpi.com |

| Cum-Phe-Ala-Arg-OH | Carboxypeptidase H | Enzymatic hydrolysis yields a product with increased fluorescence. nih.gov | Enzyme assays in tissue homogenates. nih.gov |

| ...Phe-Phe-Arg-Leu... | Proteases | FRET-based probe for studying protein interactions and enzyme activity. chemimpex.com | Real-time monitoring of biological events. chemimpex.com |

This table is interactive. Click on the headers to sort.

The enzyme-responsive probes described above are used for biosensing (detecting specific molecules) and bioimaging (visualizing processes in living systems). biosynth.comgoogleapis.com Peptide-based fluorescent probes are powerful analytical tools for detecting and quantifying analytes within living cells, tissue slices, and even whole organisms. biosynth.com

Probes incorporating the Phe-Arg-Arg sequence can be used to map the activity of enzymes like Cathepsin B, which is often dysregulated in diseases such as cancer. nih.gov By introducing such a probe to cells, researchers can visualize where the enzyme is active, providing insights into disease progression. Furthermore, modifying nanoparticles with arginine has been shown to increase their uptake by cells, a technique that could be applied to deliver imaging probes more effectively. researchgate.net These applications are crucial for understanding cellular biology and developing new diagnostic methods. biosynth.com

This compound in Diagnostic Assay Development and Biomarker Detection

The ability of Phe-Arg-Arg based probes to detect specific enzyme activity makes them highly suitable for the development of diagnostic assays. chemimpex.com The activity level of an enzyme can be a more informative biomarker than the mere presence of the enzyme protein. mdpi.com